molecular formula C17H16ClFN2O2 B244841 N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide

N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide

Cat. No. B244841
M. Wt: 334.8 g/mol
InChI Key: MMJLSLYFNGNAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide, commonly known as BAY 73-6691, is a chemical compound that belongs to the class of selective and potent TRPC6 channel blockers. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including kidney diseases, cardiovascular diseases, and cancer.

Mechanism of Action

BAY 73-6691 is a selective and potent blocker of the TRPC6 channel, which is a non-selective cation channel that is widely expressed in various tissues, including the kidney, heart, and brain. The TRPC6 channel plays a role in the regulation of calcium influx and cellular signaling pathways, and its overactivation has been implicated in the pathogenesis of various diseases.
BAY 73-6691 binds to a specific site on the TRPC6 channel and blocks calcium influx into the cell, which results in the inhibition of downstream signaling pathways. This leads to the reduction of proteinuria, glomerular damage, and cardiac dysfunction in animal models of kidney and cardiovascular diseases.
Biochemical and Physiological Effects
BAY 73-6691 has been shown to have several biochemical and physiological effects. In animal models of kidney diseases, BAY 73-6691 reduces proteinuria, glomerular damage, and inflammation. In animal models of cardiovascular diseases, BAY 73-6691 improves cardiac function, reduces hypertension, and inhibits vascular remodeling. In cancer cells, BAY 73-6691 inhibits cell proliferation and induces apoptosis.

Advantages and Limitations for Lab Experiments

BAY 73-6691 has several advantages for lab experiments. It is a selective and potent TRPC6 channel blocker, which makes it a valuable tool for studying the role of TRPC6 channels in various biological processes. It has also been shown to be effective in animal models of kidney and cardiovascular diseases, which suggests its potential therapeutic applications.
However, there are also some limitations to using BAY 73-6691 in lab experiments. It is a synthetic compound, which means that its effects on biological systems may not be fully understood. In addition, its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of the results.

Future Directions

There are several future directions for research on BAY 73-6691. One area of research is the development of more potent and selective TRPC6 channel blockers. This could lead to the development of more effective therapies for kidney and cardiovascular diseases, as well as cancer.
Another area of research is the investigation of the role of TRPC6 channels in other biological processes, such as neuronal signaling and immune function. This could lead to a better understanding of the physiological and pathological functions of TRPC6 channels, and the development of new therapies for neurological and immunological disorders.
Conclusion
BAY 73-6691 is a synthetic compound that has shown promise as a selective and potent TRPC6 channel blocker with potential therapeutic applications in kidney diseases, cardiovascular diseases, and cancer. Its mechanism of action involves the inhibition of calcium influx and downstream signaling pathways. BAY 73-6691 has several advantages for lab experiments, but also has some limitations. Future research directions include the development of more potent and selective TRPC6 channel blockers, and the investigation of the role of TRPC6 channels in other biological processes.

Synthesis Methods

BAY 73-6691 is a synthetic compound that can be prepared by reacting 2-chloro-5-nitrobenzoic acid with butanoyl chloride, followed by reduction of the nitro group to an amino group and subsequent reaction with 4-fluoroaniline. The final product is obtained by acylation of the amino group with butanoyl chloride.

Scientific Research Applications

BAY 73-6691 has been extensively studied for its potential therapeutic applications. One of the main areas of research is in the treatment of kidney diseases, particularly focal segmental glomerulosclerosis (FSGS), a rare and serious condition that can lead to kidney failure. Studies have shown that BAY 73-6691 can effectively block the TRPC6 channel, which is implicated in the pathogenesis of FSGS, and reduce proteinuria and glomerular damage in animal models.
BAY 73-6691 has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Studies have shown that TRPC6 channels play a role in the regulation of vascular tone and cardiac function, and that BAY 73-6691 can effectively block these channels and improve cardiac function in animal models.
In addition, BAY 73-6691 has shown promise as a potential anticancer agent. TRPC6 channels are overexpressed in various types of cancer, and studies have shown that BAY 73-6691 can inhibit cancer cell proliferation and induce apoptosis in cancer cells.

properties

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide

InChI

InChI=1S/C17H16ClFN2O2/c1-2-3-16(22)20-13-8-9-14(18)15(10-13)21-17(23)11-4-6-12(19)7-5-11/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23)

InChI Key

MMJLSLYFNGNAHV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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